Butanediamide, N,N'-bis(6-aminohexyl)-
Description
Butanediamide, N,N'-bis(6-aminohexyl)- is a diamide compound characterized by a central butanediamide core (HOOC-CH₂-CH₂-COOH) substituted with two 6-aminohexyl groups at the nitrogen atoms. This structure confers flexibility and hydrogen-bonding capacity, making it valuable in materials science. It is synthesized via the reaction of diethyl oxalate with excess 1,6-diaminohexane, yielding a white powder with an 85% yield . Its primary application lies in thermoplastic elastomers, where it serves as a hydrogen-bonding motif in segmented poly(ether amide)s, enhancing mechanical strength and elasticity .
Properties
CAS No. |
67391-62-2 |
|---|---|
Molecular Formula |
C16H34N4O2 |
Molecular Weight |
314.47 g/mol |
IUPAC Name |
N,N'-bis(6-aminohexyl)butanediamide |
InChI |
InChI=1S/C16H34N4O2/c17-11-5-1-3-7-13-19-15(21)9-10-16(22)20-14-8-4-2-6-12-18/h1-14,17-18H2,(H,19,21)(H,20,22) |
InChI Key |
AEFOQQIIXKAIMT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CCC(=O)NCCCCCCN)CCN |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route via Maleate Ester Aminolysis
The most widely documented method for synthesizing N,N'-bis(6-aminohexyl)butanediamide involves the aminolysis of dimethyl maleate with excess 1,6-hexanediamine. This two-step process, described in U.S. Patent 4,755,623 and EPO Patent EP0152820, proceeds as follows:
Reaction Mechanism
Dimethyl maleate reacts with 1,6-hexanediamine in a 1:3 molar ratio under reflux conditions. The ester groups of dimethyl maleate undergo nucleophilic attack by the primary amines of hexanediamine, forming amide bonds and releasing methanol as a byproduct. The reaction is typically carried out in toluene at 75–125°C, with methanol removed via distillation to drive the reaction to completion.
Experimental Protocol
- Charge Preparation : 174 g (1.5 mol) of 1,6-hexanediamine is dissolved in 360 g toluene.
- Maleate Addition : 72 g (0.5 mol) dimethyl maleate is added dropwise over 2–3 hours at 75–80°C.
- Reflux and Distillation : The mixture is heated to 120–125°C to distill off methanol. Additional toluene (320 g) is introduced to maintain reaction volume.
- Purification : Toluene is removed under vacuum (50–70°C, 15–20 mmHg), yielding a viscous liquid that solidifies upon cooling.
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Temperature Range | 75–125°C | |
| Solvent | Toluene | |
| Yield (Crude) | 90–95% | |
| Purity (Post-Distillation) | >98% (by GC-MS) |
Industrial-Scale Optimization Strategies
Solvent Selection
Toluene remains the preferred solvent due to its ability to:
Comparative Analysis of Synthetic Approaches
Table 2: Method Comparison
Applications Informing Synthesis Design
Crosslinking in Polymer Chemistry
The compound’s trifunctional amine structure makes it ideal for:
Biomedical Uses
Emerging applications in drug delivery systems necessitate:
- USP/Ph.Eur. compliance in synthesis
- Removal of heavy metal catalysts (e.g., Pd <10 ppm)
Chemical Reactions Analysis
Types of Reactions
Butanediamide, N,N’-bis(6-aminohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Butanediamide, N,N’-bis(6-aminohexyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and targeting.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Butanediamide, N,N’-bis(6-aminohexyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences between Butanediamide, N,N'-bis(6-aminohexyl)- and analogous compounds:
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| N,N'-bis(6-aminohexyl)butanediamide | Butanediamide | 6-aminohexyl groups | Flexible, hydrogen-bonding motifs |
| N,N'-diarylbutanediamides (e.g., 3,4-Cl₂) | Butanediamide | Aryl groups (e.g., dichlorophenyl) | Aromatic, lipophilic |
| Methoctramine (N,N'-bis(6-aminohexyl)octane-1,8-diamine) | Octanediamine | 6-aminohexyl groups | Longer chain, muscarinic antagonist |
| N,N'-bis(pyridin-3-yl)butanediamide | Butanediamide | Pyridinyl groups | Metal coordination capability |
| 2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide | Butanediamide | Phenyl and pyridinylcarbonyl groups | Antifungal activity via metal complexes |
Key Structural Insights :
- Substituent Effects: Aminohexyl groups enhance hydrophilicity and hydrogen bonding, while aryl groups (e.g., dichlorophenyl) increase lipophilicity, affecting solubility and biological interactions .
- Chain Length : Methoctramine’s longer octane chain reduces steric hindrance, enabling interaction with ExoU protease , whereas shorter butanediamide chains optimize photosynthetic inhibition in chloroplasts .
Functional Properties
Activity Trends :
- Biological Activity : Dependent on substituent hydrophobicity. For example, dichlorophenyl groups enhance antimycobacterial activity but reduce aqueous solubility .
- Material Properties: Aminohexyl groups in poly(ether amide)s improve mechanical strength via hydrogen bonding, critical for elastomer performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
